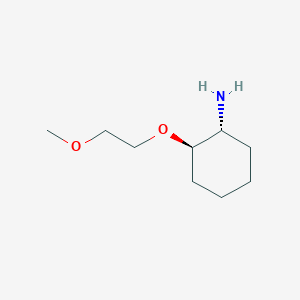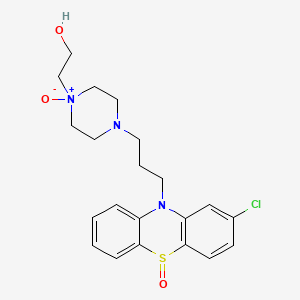
Perphenazine Sulfoxide N1-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Perphenazine Sulfoxide N1-Oxide typically involves the oxidation of Perphenazine. Common oxidizing agents used in this process include hydrogen peroxide and organic peroxides . The reaction conditions often require maintaining a low temperature to ensure the stability of the product . Industrial production methods may involve solid-phase extraction techniques to isolate and purify the compound .
化学反应分析
Perphenazine Sulfoxide N1-Oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various metabolites.
Reduction: It can be reduced back to Perphenazine under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the sulfoxide and N-oxide functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include various oxidized and reduced metabolites of Perphenazine .
科学研究应用
Perphenazine Sulfoxide N1-Oxide has several scientific research applications:
作用机制
Perphenazine Sulfoxide N1-Oxide exerts its effects by binding to dopamine D1 and D2 receptors, inhibiting their activity . This mechanism is similar to that of Perphenazine, which blocks dopamine receptors in the central nervous system, leading to its antipsychotic and anti-emetic effects . The compound also interacts with alpha-adrenergic receptors, contributing to its pharmacological profile .
相似化合物的比较
Perphenazine Sulfoxide N1-Oxide is unique compared to other phenothiazine derivatives due to its specific sulfoxide and N-oxide functional groups. Similar compounds include:
Perphenazine: The parent compound, which lacks the sulfoxide and N-oxide groups.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties but different functional groups.
Promethazine: A phenothiazine used primarily as an antihistamine and antiemetic.
These compounds share a common phenothiazine core structure but differ in their functional groups and pharmacological profiles, highlighting the uniqueness of this compound.
属性
分子式 |
C21H26ClN3O3S |
|---|---|
分子量 |
436.0 g/mol |
IUPAC 名称 |
2-[4-[3-(2-chloro-5-oxophenothiazin-10-yl)propyl]-1-oxidopiperazin-1-ium-1-yl]ethanol |
InChI |
InChI=1S/C21H26ClN3O3S/c22-17-6-7-21-19(16-17)24(18-4-1-2-5-20(18)29(21)28)9-3-8-23-10-12-25(27,13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2 |
InChI 键 |
NFGFVNMYTZTVPC-UHFFFAOYSA-N |
规范 SMILES |
C1C[N+](CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)(CCO)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


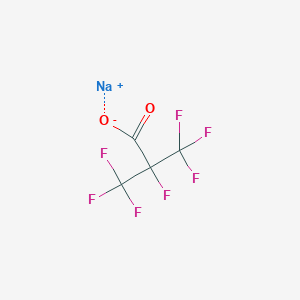
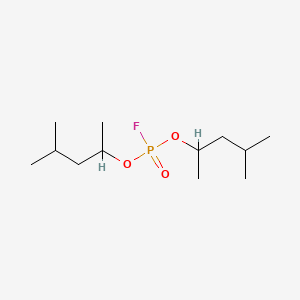
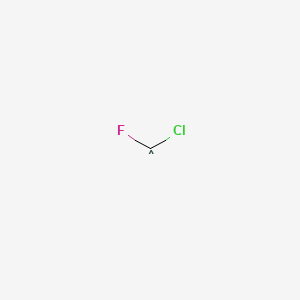
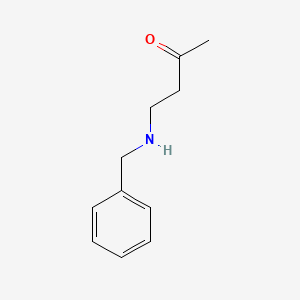
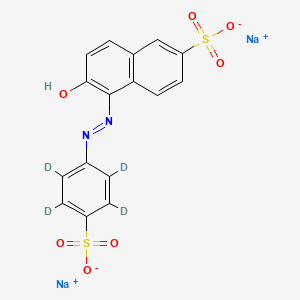
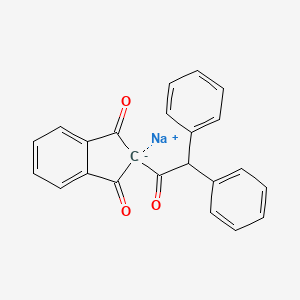
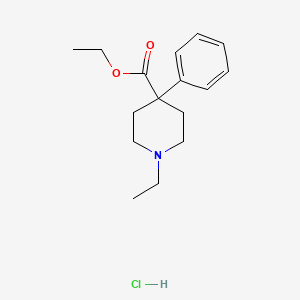
![8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol](/img/structure/B13423534.png)
![(5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B13423540.png)
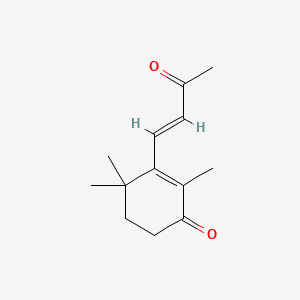
![(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-N-(4-methyl-2-oxochromen-6-yl)butanediamide](/img/structure/B13423550.png)
![1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone](/img/structure/B13423557.png)
![tert-butylN-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13423562.png)
